7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
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Overview
Description
17-Phenyl trinor Prostaglandin A2 is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, vasodilation, and smooth muscle function. The compound 17-phenyl trinor Prostaglandin A2 is characterized by its unique structure, which includes a phenyl group and a truncated prostaglandin backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl trinor Prostaglandin A2 involves several steps, starting from commercially available precursors. One common method includes the use of cyclopentane intermediates, which undergo a series of reactions such as oxidation, reduction, and esterification to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 17-phenyl trinor Prostaglandin A2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 17-Phenyl trinor Prostaglandin A2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
17-Phenyl trinor Prostaglandin A2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-phenyl trinor Prostaglandin A2 involves its interaction with prostaglandin receptors on the cell surface. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The compound can modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, influencing the production of other prostaglandins and related molecules .
Comparison with Similar Compounds
- 17-Phenyl trinor Prostaglandin E2
- 8-iso-17-phenyl trinor Prostaglandin F2alpha
- 17-Phenyl trinor Prostaglandin F2alpha
Comparison: 17-Phenyl trinor Prostaglandin A2 is unique due to its specific structural modifications, which confer distinct biological activities compared to other prostaglandin analogs. For example, the presence of the phenyl group and the truncated prostaglandin backbone can result in different receptor binding affinities and metabolic stability .
Properties
Molecular Formula |
C23H28O4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27) |
InChI Key |
PBMAXTSZSCARIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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